synthesis of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid
synthesis of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid
Introduction
5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid is a furan derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted phenoxy ether linkage to a furan carboxylic acid core, makes it an interesting candidate for the development of novel therapeutic agents and functional polymers. This guide provides a comprehensive overview of a reliable and efficient two-step synthetic route to this compound, intended for researchers and professionals in drug development and chemical synthesis.
The synthesis commences with a Williamson ether synthesis to couple 2-chlorophenol with a suitable furan derivative, followed by the hydrolysis of an ester to yield the final carboxylic acid. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reactions.
Overall Synthetic Pathway
The is accomplished through a two-step process. The first step involves the formation of the ether linkage via a Williamson ether synthesis between 2-chlorophenol and methyl 5-(chloromethyl)furan-2-carboxylate. The resulting ester is then hydrolyzed in the second step to afford the target carboxylic acid.
Caption: Overall two-step .
Step 1: Synthesis of methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate
The initial step of this synthesis is a classic Williamson ether synthesis, a widely used method for preparing ethers.[1][2][3] In this reaction, the sodium salt of 2-chlorophenol, a phenoxide, is generated in situ and acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on methyl 5-(chloromethyl)furan-2-carboxylate. This results in a nucleophilic substitution reaction (SN2 type) to form the desired ether linkage.[3]
Experimental Protocol
Caption: Experimental workflow for the Williamson ether synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-chlorophenol | 128.56 | 10 | 1.0 |
| methyl 5-(chloromethyl)furan-2-carboxylate | 174.58 | 10 | 1.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 15 | 1.5 |
| Acetone or DMF | - | - | - |
Procedure
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To a stirred solution of 2-chlorophenol (10 mmol) and methyl 5-(chloromethyl)furan-2-carboxylate (10 mmol) in 50 mL of acetone (or DMF), add anhydrous potassium carbonate (15 mmol).
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Heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate.[4]
Step 2: Hydrolysis of methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by saponification, which involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Experimental Protocol
Caption: Experimental workflow for the hydrolysis of the ester.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate | 266.68 | 5 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 10 | 2.0 |
| Methanol | - | - | - |
| Water | - | - | - |
| Dilute Hydrochloric Acid (HCl) | - | - | - |
Procedure
-
Dissolve methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate (5 mmol) in a mixture of methanol (20 mL) and water (10 mL).
-
Add a solution of sodium hydroxide (10 mmol) in water (5 mL) to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-O-C of the ether).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2-chlorophenol is toxic and corrosive. Avoid contact with skin and eyes.
-
Methyl 5-(chloromethyl)furan-2-carboxylate is a lachrymator and should be handled with care.
-
Strong bases (NaOH, KOH) and acids (HCl) are corrosive and should be handled with appropriate caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
References
- WO2016191682A1 - Preparation of acid chlorides from 5-(chloromethyl)
- Selective Aerobic Oxidation of 5-(Hydroxymethyl)
- Production of 5-(chloromethyl)
- Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing).
- 5-(chloroMethyl)furan-2-carboxylic acid synthesis - ChemicalBook.
- Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - RSC Publishing.
- Pathway for the conversion of 5-hydroxymethylfurfural (HMF) to 2,5-furan dicarboxylic acid (FDCA)
- Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free c
- Hybrid Conversion of 5-Hydroxymethylfurfural to 5-Aminomethyl-2-furancarboxylic acid - SciSpace.
- Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Bioc
- The Williamson Ether Synthesis.
- Williamson Ether Synthesis.
- Williamson Ether Synthesis.
- Experiment 06 Williamson Ether Synthesis.
- Williamson Ether Synthesis - Chemistry Steps.
- What is 5-Chlorofuran-2-carboxylic Acid and How is it Prepared? - FAQ - Guidechem.
- Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF) - PubMed.
- Compound methyl 5-[(2-chlorophenoxy)
- separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure.
- Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF) - MDPI.
- Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF)
- Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells - PubMed.
- 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts.
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc.
- Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells - ResearchG
- Oxidation of 5-Hydroxymethylfurfural into 2,5- Diformylfuran on Alkali Doped Ru/C C
- Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) - YouTube.
- Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu)
- 2-Furoic acid - Wikipedia.
- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 5. The Williamson Ether Synthesis [cs.gordon.edu]
